molecular formula C9H8ClFO2 B14035573 1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one

1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one

Cat. No.: B14035573
M. Wt: 202.61 g/mol
InChI Key: JNJSTHTXVANEFF-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . This compound is notable for its unique structure, which includes a chloro group, a fluoro group, and a hydroxyphenyl group attached to a propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one typically involves the reaction of 3-fluoro-2-hydroxybenzaldehyde with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The chloro and fluoro groups may enhance its binding affinity and specificity for certain targets, while the hydroxy group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-chloro-1-(3-fluoro-2-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H8ClFO2/c1-5(12)8(10)6-3-2-4-7(11)9(6)13/h2-4,8,13H,1H3

InChI Key

JNJSTHTXVANEFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)F)O)Cl

Origin of Product

United States

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